Home > Products > Screening Compounds P43825 > Pyridin-3-yl(pyridin-4-yl)methanone
Pyridin-3-yl(pyridin-4-yl)methanone - 56970-93-5

Pyridin-3-yl(pyridin-4-yl)methanone

Catalog Number: EVT-3030867
CAS Number: 56970-93-5
Molecular Formula: C11H8N2O
Molecular Weight: 184.198
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

In scientific research, pyridin-3-yl(pyridin-4-yl)methanone primarily acts as a bridging ligand in coordination chemistry. Its two nitrogen atoms can coordinate to metal ions, forming coordination complexes with diverse structures and properties [, ]. These complexes have potential applications in fields like catalysis, materials science, and photochemistry [, ].

  • Compound Description: This compound is a complex where the cadmium(II) ion is coordinated to Pyridin-3-yl(pyridin-4-yl)methanone. The cadmium(II) adopts a pentagonal-bipyramidal geometry, with the Pyridin-3-yl(pyridin-4-yl)methanone acting as a bridging ligand between cadmium atoms, resulting in an infinite chain structure. [, ]
  • Relevance: This compound directly incorporates Pyridin-3-yl(pyridin-4-yl)methanone as a key structural component, acting as a bridging ligand and highlighting its coordination chemistry. [, ]
  • Compound Description: DOV 51892 is a pyrazolo-[1,5-a]-pyrimidine derivative investigated for its anxiolytic properties. Studies suggest it interacts with GABAA receptors, particularly those containing the α2 subunit, with greater efficacy than diazepam. []
  • Relevance: While structurally distinct from Pyridin-3-yl(pyridin-4-yl)methanone, DOV 51892 shares a similar (pyridinyl)methanone moiety and is relevant due to its focus on interactions with specific GABAA receptor subunits, which may be influenced by the presence of the pyridine ring. []
  • Compound Description: This compound and its metal complexes were studied for their plant growth regulating activity on Trigonella foenum-graecum (Methi). Parameters such as germination, seedling height, root/shoot ratio, and leaf width were assessed. []
  • Relevance: The shared (pyridin-3-yl)methanone moiety between this compound and Pyridin-3-yl(pyridin-4-yl)methanone highlights the potential biological activity of this structural motif, even when incorporated into different core structures. []
  • Compound Description: This compound, a pyridinyl methanone derivative, focuses on developing a stable crystalline form for potential pharmaceutical use. The specific crystalline form aims to improve large-scale production efficiency and reproducibility. []
  • Relevance: The presence of the (pyridinyl)methanone group connects this compound to Pyridin-3-yl(pyridin-4-yl)methanone. Exploring different crystalline forms is crucial in drug development, and this research might offer insights applicable to related compounds like the target compound. []
  • Compound Description: This compound represents a potent and brain-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK). It was developed through scaffold hopping and lead optimization, focusing on enhancing its selectivity and brain permeability. []
  • Relevance: Although structurally diverse from Pyridin-3-yl(pyridin-4-yl)methanone, this compound, containing a (morpholinyl)methanone moiety, emphasizes the significance of exploring diverse heterocyclic systems in medicinal chemistry, especially for targeting specific kinase activity in the brain. []
  • Compound Description: HD02, a pyrazolinylindole derivative, exhibited notable cytotoxicity against various cancer cell lines, including leukemia, colon, breast, melanoma, and others. []
  • Relevance: Despite the structural difference, the exploration of pyrazole derivatives like HD02 alongside the pyridinyl methanone structure of Pyridin-3-yl(pyridin-4-yl)methanone underscores the broad interest in heterocyclic chemistry for developing anticancer agents. []
  • Compound Description: HD05, another pyrazolinylindole analogue, demonstrated significant cytotoxic effects against various cancer cell lines. It exhibited the highest range of cancer cell growth inhibition among the tested compounds. []
  • Relevance: While HD05 differs structurally from Pyridin-3-yl(pyridin-4-yl)methanone, the research on its anticancer properties highlights the importance of exploring diverse substitutions and modifications within heterocyclic systems for drug discovery. []
  • Compound Description: HD12, a pyrazolinylindole compound incorporating a (pyridin-4-yl)methanone moiety, demonstrated notable cytotoxicity against different cancer cell lines. []
  • Relevance: HD12 shares the (pyridin-4-yl)methanone group with Pyridin-3-yl(pyridin-4-yl)methanone. This structural similarity suggests that the (pyridinyl)methanone moiety might be a valuable pharmacophore in designing anticancer agents. []
  • Compound Description: 4BPy-mDTC is a thermally activated delayed fluorescence (TADF) emitter. It displays blue emission with high thermal stability and a high photoluminescence quantum yield. []
  • Relevance: Sharing the (pyridin-4-yl)methanone group with Pyridin-3-yl(pyridin-4-yl)methanone, 4BPy-mDTC highlights the versatility of this moiety in various applications, including material science and potentially as a fluorescent probe. []
  • Compound Description: 3BPy-mDTC, another TADF emitter, exhibits blue emission and possesses high thermal stability. Its structure, featuring a (pyridin-3-yl)methanone moiety, closely resembles 4BPy-mDTC. []
  • Relevance: Both 3BPy-mDTC and Pyridin-3-yl(pyridin-4-yl)methanone share the (pyridin-3-yl)methanone group, emphasizing the importance of this structural motif in developing efficient TADF emitters. The subtle difference in the pyridine ring's position significantly impacts their photophysical properties. []
  • Compound Description: 2BPy-mDTC, a TADF emitter with a (pyridin-2-yl)methanone group, displays blue emission and high thermal stability, similar to other compounds in this series. []
  • Relevance: Though structurally similar to Pyridin-3-yl(pyridin-4-yl)methanone by sharing the (pyridinyl)methanone moiety, the specific position of the nitrogen atom in the pyridine ring of 2BPy-mDTC (2-position) distinguishes its properties and highlights the impact of even minor structural variations. []
  • Compound Description: L1, a bis(heterocyclo)methanide, forms a ruthenium complex (1A) where it acts as a ligand. This compound series explores the reactivity and redox properties of the methanide framework. []
  • Relevance: While L1 differs significantly from Pyridin-3-yl(pyridin-4-yl)methanone in its core structure, both compounds underscore the importance of nitrogen-containing heterocycles in coordinating metals and influencing the electrochemical properties of the resulting complexes. []
  • Compound Description: L2, another bis(heterocyclo)methanide, coordinates to ruthenium to form complex 2A. This compound class helps understand the role of electronic modification on the methanide framework's redox properties and reactivity. []
  • Relevance: While structurally distinct from Pyridin-3-yl(pyridin-4-yl)methanone, the study of L2 and its complex emphasizes the significance of ligand design and electronic tuning in organometallic chemistry, which can be applied to various ligand systems, including those containing pyridinyl methanone moieties. []
  • Compound Description: L3 is a bis(heterocyclo)methanide with a distinct electronic structure due to the chlorine substituents. It forms a ruthenium complex (3A) studied for its reactivity and redox behavior. []
  • Relevance: Although structurally different from Pyridin-3-yl(pyridin-4-yl)methanone, the study of L3 emphasizes how modifying the electronic properties of ligands, in this case, through chlorine substitution, influences the chemistry of the corresponding metal complexes. This principle can be applied to optimize the properties of complexes containing ligands with pyridinyl methanone moieties. []
  • Compound Description: SB-674042 is a selective antagonist for the Orexin 1 receptor (OX1), playing a role in regulating sleep-wake cycles. []
  • Relevance: Although SB-674042 differs significantly from Pyridin-3-yl(pyridin-4-yl)methanone structurally, both compounds highlight the importance of heterocyclic chemistry in medicinal chemistry, particularly for developing compounds targeting G protein-coupled receptors. []
  • Compound Description: SB-408124 acts as a selective antagonist for the orexin 2 receptor (OX2), which is involved in sleep-wake regulation. []
  • Relevance: While SB-408124 shares no direct structural resemblance to Pyridin-3-yl(pyridin-4-yl)methanone, both compounds exemplify the application of heterocyclic chemistry in developing compounds targeting specific receptor subtypes for therapeutic purposes. []
  • Compound Description: EMPA is an antagonist of the OX2 receptor, known to be involved in the regulation of sleep-wake cycles. []
  • Relevance: While EMPA is structurally different from Pyridin-3-yl(pyridin-4-yl)methanone, both underscore the role of pyridine-containing compounds in medicinal chemistry. Additionally, EMPA's activity on the OX2 receptor, alongside the research on SB-674042 and SB-408124, emphasizes the significance of targeting specific receptor subtypes for therapeutic benefits. []
  • Compound Description: This compound, a dihydro-pyrido-oxazine derivative, was investigated for its potential use in pharmaceutical compositions. The research focused on developing a stable anhydrous crystalline form to enhance its pharmaceutical properties and large-scale production. [, , , ]
  • Relevance: Though structurally different from Pyridin-3-yl(pyridin-4-yl)methanone, this compound highlights the relevance of exploring different crystalline forms for pharmaceutical applications, a concept relevant to any drug candidate, including those similar to the target compound. [, , , ]
  • Compound Description: This compound acts as a selective negative allosteric modulator of the GABAA α5 receptor. It has shown potential for treating central nervous system conditions associated with excessive GABAergic inhibition in the brain, such as cognitive disorders. []
  • Relevance: Although structurally different from Pyridin-3-yl(pyridin-4-yl)methanone, this compound highlights the significance of (pyridinyl)methanone derivatives in medicinal chemistry, particularly in targeting the central nervous system and modulating specific receptor activity. []
  • Compound Description: This compound is a thiazole derivative investigated as a potential inhibitor of 11-beta-hydroxysteroid dehydrogenase (11β-HSD). []
  • Relevance: While structurally distinct from Pyridin-3-yl(pyridin-4-yl)methanone, this compound, belonging to the thiazole class, broadens the scope of heterocyclic compounds studied for medicinal chemistry applications. Exploring various heterocyclic scaffolds is crucial for discovering novel therapeutic agents. []
  • Compound Description: This compound is a thiazole derivative studied for its potential inhibitory activity against 11β-HSD. Its structure includes a (pyridin-3-carbonyl)piperidine moiety. []
  • Relevance: While this compound differs significantly from Pyridin-3-yl(pyridin-4-yl)methanone in its core structure, it shares the (pyridin-3-carbonyl) fragment, highlighting the presence of this structural motif in diverse compounds with potential pharmaceutical applications. []
  • Compound Description: This thiazole derivative was investigated as a potential inhibitor of 11β-HSD. It features a cyclohexyl-cyclopropyl-amide group attached to the thiazole ring. []
  • Relevance: Though structurally different from Pyridin-3-yl(pyridin-4-yl)methanone, this compound's inclusion in a study focusing on 11β-HSD inhibitors highlights the significance of exploring diverse heterocyclic compounds for drug discovery purposes, broadening the range of potential therapeutic agents. []
  • Compound Description: This thiazole derivative, with a cyclohexyl-cyclopropyl-amide group, was studied as a potential 11β-HSD inhibitor. Its structure closely resembles that of compound 22, with a cyclopentane ring instead of a cyclohexane ring. []
  • Relevance: While this compound differs from Pyridin-3-yl(pyridin-4-yl)methanone in its core structure, its investigation alongside other thiazole derivatives emphasizes the value of exploring diverse heterocyclic compounds and their derivatives for potential therapeutic applications. []
  • Compound Description: This compound is a thiazole derivative explored for its potential to inhibit 11β-HSD. Its structure is similar to compounds 22 and 23, with a cyclobutane ring replacing the cyclohexane or cyclopentane rings. []
  • Relevance: Although structurally distinct from Pyridin-3-yl(pyridin-4-yl)methanone, this compound, as part of a study on 11β-HSD inhibitors, emphasizes the importance of systematically modifying heterocyclic compounds to identify promising drug candidates. []
  • Compound Description: This compound, a thiazole derivative, was examined as a potential 11β-HSD inhibitor. It features a cyclohexyl-cyclopropyl-amide group and a cyclopropane ring attached to the thiazole core. []
  • Relevance: Despite its structural difference from Pyridin-3-yl(pyridin-4-yl)methanone, this compound emphasizes the significance of exploring a wide range of heterocyclic compounds and their modifications for discovering new drug candidates. []
  • Compound Description: This thiazole derivative was investigated for its potential inhibitory activity against 11β-HSD. It features a cyclohexyl-cyclopropyl-amide group and a cyclopentylpropyl chain attached to the thiazole ring. []
  • Relevance: Although structurally different from Pyridin-3-yl(pyridin-4-yl)methanone, this compound highlights the value of exploring diverse substituents and modifications within the thiazole scaffold for drug discovery purposes, showcasing the broad applicability of heterocyclic chemistry in medicinal chemistry. []
  • Compound Description: This compound, a thiazole derivative, was explored as a potential 11β-HSD inhibitor. Its structure features a cyclohexyl-cyclopropyl-amide group and an ethylbutyryl chain attached to the thiazole ring. []
  • Relevance: While this compound does not share direct structural similarities with Pyridin-3-yl(pyridin-4-yl)methanone, its inclusion in a study focused on 11β-HSD inhibitors emphasizes the value of systematically altering the substituents on heterocyclic scaffolds to identify potent and selective drug candidates. []
  • Compound Description: This thiazole derivative was investigated for its potential to inhibit 11β-HSD. It features a cyclohexyl-cyclopropyl-amide group and a dimethylbutyryl chain attached to the thiazole core. []
  • Relevance: Despite its structural difference from Pyridin-3-yl(pyridin-4-yl)methanone, this compound's inclusion in a study on 11β-HSD inhibitors highlights the importance of exploring a diverse range of heterocyclic compounds and modifications for drug discovery, showcasing the vast chemical space available for identifying novel therapeutic agents. []
  • Compound Description: This compound, a thiazole derivative, was explored for its potential inhibitory activity against 11β-HSD. It features a cyclohexyl-cyclopropyl-amide group and a methylbutyryl chain attached to the thiazole ring. []
  • Relevance: Although structurally different from Pyridin-3-yl(pyridin-4-yl)methanone, this compound emphasizes the significance of exploring a wide range of heterocyclic compounds and their modifications for drug discovery. By systematically altering the substituents on heterocyclic scaffolds, researchers aim to identify potent and selective drug candidates for various therapeutic targets. []
  • Compound Description: This thiazole derivative was studied for its potential inhibitory effects on 11β-HSD. It features a cyclohexyl-cyclopropyl-amide group and an isobutyryl chain attached to the thiazole ring. []
  • Relevance: Though this compound is structurally distinct from Pyridin-3-yl(pyridin-4-yl)methanone, its inclusion in a study focused on 11β-HSD inhibitors underscores the importance of systematically exploring diverse substituents and modifications within the thiazole scaffold for drug discovery purposes. []
  • Compound Description: This compound is a thiazole derivative investigated for its potential to inhibit 11β-HSD. It features a cyclohexyl-cyclopropyl-amide group and a pentanoyl chain attached to the thiazole ring. []
  • Relevance: While this compound doesn't share a direct structural resemblance to Pyridin-3-yl(pyridin-4-yl)methanone, its investigation alongside other thiazole derivatives in a study on 11β-HSD inhibitors emphasizes the value of exploring a wide range of heterocyclic compounds and modifications for drug discovery purposes. []
  • Compound Description: This thiazole derivative was explored for its potential inhibitory activity against 11β-HSD. It features a cyclohexyl-cyclopropyl-amide group and a propionyl chain attached to the thiazole ring. []
  • Relevance: Though this compound differs from Pyridin-3-yl(pyridin-4-yl)methanone structurally, its inclusion in a study focused on 11β-HSD inhibitors underscores the value of systematically exploring diverse substituents and modifications within the thiazole scaffold for drug discovery purposes. This highlights the broad applicability of heterocyclic chemistry in medicinal chemistry. []
  • Compound Description: This compound is a thiazole derivative studied for its potential to inhibit 11β-HSD. It features a cyclohexyl-cyclopropyl-amide group and an acetyl chain attached to the thiazole core. []
  • Relevance: Despite its structural difference from Pyridin-3-yl(pyridin-4-yl)methanone, this compound, as part of a study on 11β-HSD inhibitors, emphasizes the importance of systematically modifying heterocyclic compounds to identify promising drug candidates. By varying the substituents on the thiazole ring, researchers aim to optimize the compounds' potency, selectivity, and pharmacological properties. []
  • Compound Description: This thiazole derivative, featuring a cyclohexyl-cyclopropyl-amide group and a (pyridin-3-carbonyl)piperidine moiety, was investigated as a potential 11β-HSD inhibitor. []
  • Relevance: Though structurally different from Pyridin-3-yl(pyridin-4-yl)methanone, this compound highlights the presence of the (pyridin-3-carbonyl) fragment in diverse compounds with potential pharmaceutical applications, emphasizing the relevance of this structural motif in medicinal chemistry. []
  • Compound Description: This compound, a thiazole derivative, was explored for its potential inhibitory activity against 11β-HSD. It features a cyclohexyl-cyclopropyl-amide group and a trifluoromethoxybenzoyl chain attached to the thiazole ring. []
  • Relevance: Although this compound differs from Pyridin-3-yl(pyridin-4-yl)methanone structurally, its inclusion in a study on 11β-HSD inhibitors emphasizes the value of systematically exploring a wide range of heterocyclic compounds and modifications for drug discovery. []
  • Compound Description: This thiazole derivative was investigated as a potential inhibitor of 11β-HSD. Its structure includes an octahydroquinoline moiety linked to the thiazole ring. []
  • Relevance: Though structurally distinct from Pyridin-3-yl(pyridin-4-yl)methanone, this compound's exploration as a potential 11β-HSD inhibitor emphasizes the relevance of heterocyclic compounds in medicinal chemistry. The study of diverse heterocyclic scaffolds, such as thiazoles, is crucial for identifying novel therapeutic agents for various diseases. []
  • Compound Description: This compound is a thiazole derivative studied for its potential inhibitory activity against 11β-HSD. Its structure resembles compound 36, with a cyclopentane ring replacing the cyclohexane ring. []
  • Relevance: While structurally different from Pyridin-3-yl(pyridin-4-yl)methanone, this compound's inclusion in a study on 11β-HSD inhibitors highlights the significance of exploring a variety of heterocyclic compounds and their modifications for drug discovery. By systematically altering the structure of thiazole derivatives, researchers aim to identify promising candidates with improved potency and selectivity. []
  • Compound Description: This thiazole derivative was explored for its potential to inhibit 11β-HSD. It is structurally similar to compounds 36 and 37, with a cyclobutane ring instead of cyclohexane or cyclopentane. []
  • Relevance: Despite its structural difference from Pyridin-3-yl(pyridin-4-yl)methanone, this compound highlights the importance of systematically exploring diverse substituents and modifications within the thiazole scaffold for drug discovery. By varying the ring size and other substituents, researchers can finetune the pharmacological properties of these compounds. []
  • Compound Description: This compound, a thiazole derivative, was investigated as a potential 11β-HSD inhibitor. It features an octahydroquinoline moiety and a cyclopropanecarbonyl piperidine group attached to the thiazole ring. []
  • Relevance: While this compound is structurally distinct from Pyridin-3-yl(pyridin-4-yl)methanone, its inclusion in a study on 11β-HSD inhibitors highlights the value of exploring diverse heterocyclic compounds and their modifications for drug discovery, showcasing the broad applicability of heterocyclic chemistry in medicinal chemistry. []
  • Compound Description: This thiazole derivative, featuring a cyclopentylpropyl chain and an octahydroquinoline moiety, was investigated for its potential to inhibit 11β-HSD. []
  • Relevance: Though structurally different from Pyridin-3-yl(pyridin-4-yl)methanone, this compound emphasizes the significance of exploring a wide range of heterocyclic compounds and their modifications for drug discovery purposes, showcasing the vast chemical space available for identifying novel therapeutic agents. []
  • Compound Description: This compound is a thiazole derivative studied for its potential inhibitory effects on 11β-HSD. It features an ethylbutyl chain and an octahydroquinoline moiety attached to the thiazole core. []
  • Relevance: Despite its structural difference from Pyridin-3-yl(pyridin-4-yl)methanone, this compound, as part of a study on 11β-HSD inhibitors, emphasizes the importance of systematically modifying heterocyclic compounds to identify promising drug candidates. By introducing variations in the side chains and other structural features, researchers aim to optimize the compounds' interactions with the target enzyme and improve their pharmacological properties. []
  • Compound Description: This thiazole derivative was investigated for its potential to inhibit 11β-HSD. It features a methylbutyl chain and an octahydroquinoline moiety attached to the thiazole ring. []
  • Relevance: Though structurally distinct from Pyridin-3-yl(pyridin-4-yl)methanone, this compound highlights the value of exploring a diverse range of heterocyclic compounds and their modifications for drug discovery. The systematic alteration of substituents on the thiazole scaffold aims to identify compounds with desirable potency, selectivity, and pharmacological profiles for targeting 11β-HSD. []
  • Compound Description: This compound is a thiazole derivative explored for its potential inhibitory activity against 11β-HSD. It features a methylpropyl chain and an octahydroquinoline moiety attached to the thiazole ring. []
  • Relevance: While this compound does not share direct structural similarities with Pyridin-3-yl(pyridin-4-yl)methanone, its inclusion in a study focused on 11β-HSD inhibitors emphasizes the value of systematically altering the substituents on heterocyclic scaffolds to identify potent and selective drug candidates. []
  • Compound Description: This thiazole derivative was studied for its potential inhibitory effects on 11β-HSD. It features a pentanoyl chain and an octahydroquinoline moiety attached to the thiazole core. []
  • Relevance: Despite its structural difference from Pyridin-3-yl(pyridin-4-yl)methanone, this compound's inclusion in a study on 11β-HSD inhibitors highlights the importance of exploring a diverse range of heterocyclic compounds and modifications for drug discovery. The introduction of various substituents and modifications to the thiazole scaffold aims to identify compounds with optimal pharmacological properties for therapeutic applications. []
  • Compound Description: This thiazole derivative, featuring a propyl chain and an octahydroquinoline moiety, was investigated for its potential to inhibit 11β-HSD. []
Overview

Pyridin-3-yl(pyridin-4-yl)methanone, also known as a diheteroaryl ketone, is a compound featuring two pyridine rings and a ketone functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as protein kinase inhibitors. The dual pyridine structure allows for various interactions with biological targets, making it a valuable scaffold in drug design.

Source and Classification

Pyridin-3-yl(pyridin-4-yl)methanone is classified under the category of heterocyclic compounds, specifically as a diheteroaryl ketone. Its synthesis and characterization have been documented in various scientific literature, indicating its relevance in organic synthesis and medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of pyridin-3-yl(pyridin-4-yl)methanone typically involves several steps, including the formation of the pyridine rings followed by the introduction of the ketone group. One common method utilizes the Grignard reaction, where an organolithium reagent reacts with an appropriate carbonyl compound to form the desired ketone.

  1. Preparation of Starting Materials: The synthesis begins with commercially available pyridine derivatives, which are subjected to various reactions to introduce functional groups necessary for further transformations.
  2. Formation of the Ketone: The ketone functionality can be introduced through acylation reactions or via oxidation of alcohols derived from pyridine derivatives.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity samples for characterization.

Experimental details often include NMR spectroscopy for structural confirmation, with specific shifts indicating the presence of the pyridine rings and ketone .

Molecular Structure Analysis

Structure and Data

The molecular structure of pyridin-3-yl(pyridin-4-yl)methanone can be represented as follows:

C11H8N2O\text{C}_{11}\text{H}_{8}\text{N}_{2}\text{O}

This structure consists of two pyridine rings (C₅H₄N) connected by a methanone (C=O) group. The compound's geometry is planar due to the aromatic nature of the pyridine rings, which facilitates π-π stacking interactions that are crucial in biological systems.

Spectroscopic Data

  1. Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts in 1H^{1}H NMR and 13C^{13}C NMR spectra help confirm the structure. For instance, protons on the aromatic rings exhibit downfield shifts due to their electron-withdrawing nature.
  2. Mass Spectrometry: The molecular ion peak corresponds to the expected molecular weight, confirming the identity of the synthesized compound.
Chemical Reactions Analysis

Reactions and Technical Details

Pyridin-3-yl(pyridin-4-yl)methanone can participate in various chemical reactions:

  1. Nucleophilic Substitution: The presence of electrophilic sites on the pyridine rings allows for nucleophilic attack by amines or other nucleophiles.
  2. Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
  3. Reduction Reactions: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are often monitored using thin-layer chromatography (TLC) and characterized by spectroscopic methods .

Mechanism of Action

Process and Data

The mechanism of action for compounds like pyridin-3-yl(pyridin-4-yl)methanone primarily involves their role as protein kinase inhibitors. These compounds interact with specific binding sites on protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.

  1. Binding Affinity: Computational studies indicate that the planar structure enhances binding affinity through π-stacking interactions with aromatic residues in the active site of kinases.
  2. Inhibition Studies: Experimental assays demonstrate that modifications to the structure can significantly alter inhibitory potency, highlighting the importance of molecular shape and electronic properties in drug design .
Physical and Chemical Properties Analysis

Physical Properties

Pyridin-3-yl(pyridin-4-yl)methanone typically appears as a crystalline solid at room temperature.

  1. Melting Point: Reported melting points vary based on purity but generally fall within a narrow range indicative of high purity.
  2. Solubility: The compound is soluble in polar organic solvents such as dimethyl sulfoxide and ethanol but may exhibit limited solubility in non-polar solvents.

Chemical Properties

The chemical stability of pyridin-3-yl(pyridin-4-yl)methanone is influenced by its functional groups:

  1. Reactivity: The ketone group is susceptible to reduction and nucleophilic attack, while the aromatic nature provides stability against oxidation.
  2. pKa Values: The acidic protons on the pyridine rings can influence reactivity and solubility, making pKa values relevant for understanding behavior in biological systems.
Applications

Scientific Uses

Pyridin-3-yl(pyridin-4-yl)methanone has several applications in scientific research:

  1. Drug Development: Its role as a protein kinase inhibitor positions it as a candidate for developing therapeutics targeting cancer and other diseases associated with dysregulated kinase activity.
  2. Biological Research: Used as a tool compound in studies investigating kinase signaling pathways, providing insights into cellular processes.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex heterocyclic compounds used in pharmaceuticals .

Properties

CAS Number

56970-93-5

Product Name

Pyridin-3-yl(pyridin-4-yl)methanone

IUPAC Name

pyridin-3-yl(pyridin-4-yl)methanone

Molecular Formula

C11H8N2O

Molecular Weight

184.198

InChI

InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H

InChI Key

PKNBEXFZRUHWSZ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)C2=CC=NC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.